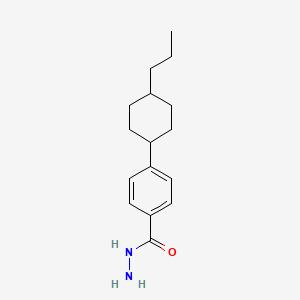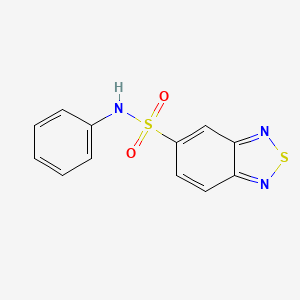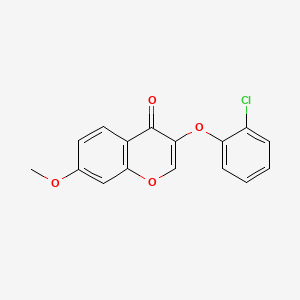![molecular formula C20H24N2O2 B5751719 N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is known for its ability to bind to the translocator protein (TSPO) in the brain. In
Mecanismo De Acción
The mechanism of action of DPA-714 involves its binding to N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, which is located on the outer mitochondrial membrane of various cells, including glial cells in the brain. The upregulation of this compound in response to neurological conditions leads to an increase in the number of binding sites for DPA-714. This allows for the visualization and quantification of this compound expression, which is indicative of the extent of neuroinflammation, neurodegeneration, and brain injury.
Biochemical and Physiological Effects
DPA-714 has been shown to have several biochemical and physiological effects. In addition to its binding to this compound, DPA-714 has been shown to inhibit the release of proinflammatory cytokines, reduce oxidative stress, and promote neuroprotection. These effects make DPA-714 a promising candidate for the treatment of various neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPA-714 is its high affinity and selectivity for N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. This allows for accurate and precise imaging of this compound expression in the brain. However, one of the limitations of DPA-714 is its relatively short half-life, which can limit its usefulness in longitudinal studies.
Direcciones Futuras
There are several future directions for the use of DPA-714 in scientific research. One potential application is in the development of new treatments for neurological conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DPA-714 may be useful in the study of the neuroimmune system and its role in neurological conditions. Finally, new imaging techniques and technologies may be developed to improve the accuracy and precision of N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide imaging using DPA-714.
Conclusion
In conclusion, this compound, or DPA-714, is a chemical compound that has significant potential in scientific research. Its ability to bind to this compound and accurately visualize and quantify this compound expression in the brain makes it a promising candidate for the development of new treatments for neurological conditions. As research in this field continues, DPA-714 may prove to be a valuable tool for understanding the neuroimmune system and its role in neurological conditions.
Métodos De Síntesis
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-dimethylphenylamine with 4-bromo-2,2-dimethylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to produce the final product, N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the most prominent applications is in the field of neuroimaging, where it is used as a radioligand for N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide imaging. This compound is a protein that is upregulated in response to various neurological conditions such as neuroinflammation, neurodegeneration, and brain injury. By binding to this compound, DPA-714 can be used to visualize and quantify the extent of these conditions in the brain.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-6-9-17(12-14(13)2)21-18(23)15-7-10-16(11-8-15)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGWWPNLYDRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)




![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
